Dec-RVRK-CMK - 534615-50-4

Dec-RVRK-CMK

Catalog Number: EVT-6479953
CAS Number: 534615-50-4
Molecular Formula: C34H66ClN11O5
Molecular Weight: 744.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dec-RVRK-CMK is classified as a synthetic peptide-based inhibitor. It is derived from the sequence RVKR, which corresponds to the recognition site for several proprotein convertases. The compound is typically synthesized for research purposes and is available through various biochemical suppliers. Its primary application lies in the study of proteolytic processing in cellular systems, particularly in the context of cancer research and developmental biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dec-RVRK-CMK involves solid-phase peptide synthesis techniques. The process typically includes the following steps:

  1. Amino Acid Coupling: The amino acids are sequentially added to a solid support using coupling reagents.
  2. Formation of Chloromethylketone Moiety: The chloromethylketone group is incorporated at the terminal end of the peptide during synthesis, which is crucial for its inhibitory activity.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

Dec-RVRK-CMK has a molecular formula of C₁₄H₁₉ClN₄O, with a molecular weight of approximately 300.77 g/mol. The structure features:

  • A decanoyl group that enhances membrane permeability.
  • A chloromethylketone functional group that allows for irreversible binding to target enzymes.

The peptide backbone consists of four amino acids: arginine (R), valine (V), lysine (K), and another arginine (R), contributing to its specificity for proprotein convertases.

Chemical Reactions Analysis

Reactions and Technical Details

Dec-RVRK-CMK primarily acts as an irreversible inhibitor by forming covalent bonds with the active site serine residues of proprotein convertases. This mechanism prevents substrate recognition and processing, effectively blocking enzymatic activity.

Key reactions include:

  • Inhibition of Proprotein Convertases: It binds to enzymes such as furin, PC5/6, and others involved in protein maturation.
  • Impact on Substrate Processing: Studies have shown that treatment with Dec-RVRK-CMK leads to reduced maturation of substrates like inhibin subunits in ovarian cells, highlighting its role in modulating hormonal pathways.
Mechanism of Action

Process and Data

The mechanism by which Dec-RVRK-CMK exerts its inhibitory effects involves:

  1. Binding: The chloromethylketone moiety reacts with serine residues at the active site of proprotein convertases.
  2. Covalent Modification: This binding results in a stable covalent modification that permanently inhibits enzyme activity.
  3. Functional Consequences: Inhibition leads to disrupted processing of various substrates, which can affect cellular signaling pathways related to growth, differentiation, and apoptosis.

Experimental data indicate that Dec-RVRK-CMK has an IC50 value in the nanomolar range (12–16 nM), demonstrating its high potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dec-RVRK-CMK exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: The compound is generally stable under physiological conditions but should be protected from light to prevent degradation.
  • pH Stability: It maintains stability across a range of pH levels commonly encountered in biological systems.

Characterization techniques such as HPLC and NMR are employed to assess purity and confirm structural integrity.

Applications

Scientific Uses

Dec-RVRK-CMK finds applications across various fields of biological research:

  • Cancer Research: It is used to study the role of proprotein convertases in tumor progression, metastasis, and apoptosis regulation .
  • Endocrinology: The compound aids in understanding hormonal regulation by inhibiting enzymes involved in processing hormone precursors .
  • Viral Research: It has been explored for its potential to inhibit viral glycoprotein processing, thereby impacting viral entry mechanisms .
Mechanistic Basis of Dec-RVKR-CMK in Viral Pathogenesis

Role of Proprotein Convertases in Flavivirus Maturation

Flavivirus maturation requires furin-mediated cleavage of the prM protein into M protein to yield infectious virions. This process occurs in the trans-Golgi network (TGN), where acidic pH triggers conformational changes exposing the prM furin recognition motif (R-X-R/K-R). Dec-RVKR-CMK—a chloromethylketone-based inhibitor—irreversibly binds furin’s catalytic site, preventing prM processing. Structural studies reveal that furin cleavage liberates the pr domain, enabling the E protein to adopt fusion-competent conformations essential for viral entry. Inhibition leaves virions in a non-infectious, immature state with obscured fusion peptides [1] [9].

Table 1: Key Structural Elements in Flavivirus Maturation

ComponentFunctionEffect of Dec-RVKR-CMK Inhibition
Furin recognition siteCleavage site for prM → M conversionBlocked proteolysis
pr domainChaperone shielding E protein fusion loopRetained on immature particles
Histidine pH sensorTriggers low-pH conformational changesStabilizes pre-fusion spike trimer
E protein stem helicesMediates membrane fusion post-cleavageRemain inaccessible

Inhibition of Furin-Mediated Glycoprotein Processing in SARS-CoV-2 Entry

SARS-CoV-2 infectivity hinges on furin cleavage of its spike (S) glycoprotein at the S1/S2 site (RRAR↓), enabling syncytium formation and membrane fusion. Dec-RVKR-CMK disrupts this by competitively binding furin’s catalytic domain, evidenced by reduced S protein processing in in vitro assays. Virions exposed to the inhibitor exhibit impaired spike activation and fail to initiate host-cell entry. This mechanism extends to other coronaviruses (e.g., MERS-CoV), highlighting furin’s conserved role in priming enveloped viruses [3] [10].

Disruption of Viral Particle Assembly via prM/E Protein Retention

In flaviviruses like Zika (ZIKV) and Dengue (DENV), Dec-RVKR-CMK traps prM/E complexes in an immature, spike-trimer configuration. Cryo-EM analyses show uncleaved prM stabilizes asymmetric trimers, where the pr domain obstructs E protein reorganization. Consequently, virions display:

  • Reduced membrane fusion capacity due to buried fusion loops
  • Defective glycoprotein lattice assembly on the virion surface
  • Aborted conformational transitions from trimeric to dimeric E structuresThis results in particles with <5% infectivity compared to mature virions [1] [6] [9].

Table 2: Functional Consequences of prM/E Retention in Flaviviruses

Virion StateInfectivityGlycoprotein ArchitectureFusion Competence
Mature (Cleaved prM)HighHerringbone E dimersFully functional
Immature (Uncleaved prM)LowTrimeric prM-E spikesImpaired
Dec-RVKR-CMK-TreatedUndetectableLocked trimeric spikesAbsent

Temporal Dynamics of Dec-RVKR-CMK Activity in Post-Infection Viral Suppression

Time-of-addition experiments demonstrate Dec-RVKR-CMK exerts maximal antiviral effects >6 hours post-infection, coinciding with viral egress. In flavivirus-infected cells, the inhibitor:

  • Reduces viral titers by 2–4 logs when added during maturation
  • Suppresses RNA replication minimally (≤0.5-log reduction)
  • Blocks virion release without affecting genomic synthesisPopulation-level studies note persistent viremia resolves faster with furin inhibition, as virions released post-treatment are non-infectious. This "post-entry" efficacy suggests therapeutic utility in curbing viral dissemination [1] [3] [10].

Table 3: Temporal Efficacy of Dec-RVKR-CMK Against Flaviviruses

Treatment Timeline% Reduction in Viral TiterKey Impact on Viral Lifecycle
Pre-infection10–20%Minor receptor blocking
0–2 h post-infection15–30%Limited effect on internalization
6–12 h post-infection95–99%Inhibition of prM cleavage and egress
24 h post-infection85–90%Suppression of secondary viral spread

Properties

CAS Number

534615-50-4

Product Name

Dec-RVRK-CMK

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide

Molecular Formula

C34H66ClN11O5

Molecular Weight

744.4 g/mol

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1

InChI Key

GEJSMIRQBNBYGT-VZTVMPNDSA-N

SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.